molecular formula C28H37FO7 B8023805 Betamethasone 17,21-dipropionate

Betamethasone 17,21-dipropionate

Cat. No.: B8023805
M. Wt: 504.6 g/mol
InChI Key: CIWBQSYVNNPZIQ-JCOVECCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betamethasone 17,21-dipropionate (BD) is a synthetic glucocorticoid classified as a super-potent topical corticosteroid with anti-inflammatory and immunosuppressive properties . It is the 17,21-dipropionate ester of betamethasone, a prednisolone analog modified with a 9α-fluoro group and 16β-methyl group to enhance glucocorticoid receptor affinity and metabolic stability .

Properties

IUPAC Name

[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27?,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBQSYVNNPZIQ-JCOVECCMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5593-20-4
Record name 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization and Hydrolysis-Based Approaches

The conventional synthesis of betamethasone 17,21-dipropionate involves a multi-step sequence starting from betamethasone. The initial step employs triethyl orthopropionate to form betamethasone-17,21-orthopropionate cyclic ester through cyclization. Subsequent 21-site selective hydrolysis yields betamethasone 17-propionate, which undergoes propionylation at the 21-hydroxyl group to produce the final dipropionate ester. While this method is well-documented, it suffers from inefficiencies such as prolonged reaction times (12–24 hours), moderate yields (60–75%), and the need for ultra-low temperatures (-20°C) during hydrolysis.

Challenges in Catalysis and Solvent Selection

Early methods relied on pyridine-based catalysts, which, while effective, introduced complications in post-reaction purification due to their high basicity and solubility in organic phases. Additionally, the use of hazardous solvents like ethyl acetate in stoichiometric quantities raised environmental concerns and increased production costs. These limitations underscored the need for innovative approaches to streamline synthesis and reduce waste.

Modern Catalytic Strategies for Propionylation

DMAP-Catalyzed Esterification

A breakthrough method disclosed in patent CN112851734B utilizes 4-dimethylaminopyridine (DMAP) as a catalyst for the propionylation of betamethasone-17-propionate. This approach eliminates the need for cyclic intermediates, directly coupling propionic anhydride with the 21-hydroxyl group. Key advantages include:

  • Reduced reaction time : 3–5 hours versus 12–24 hours in traditional methods.

  • Ambient temperature compatibility : Reactions proceed efficiently at 15–25°C, avoiding energy-intensive cooling.

  • Catalyst efficiency : DMAP loading as low as 0.1 equivalents (relative to substrate) achieves yields exceeding 88%.

The mechanism involves DMAP activating propionic anhydride through nucleophilic catalysis, forming a reactive acylpyridinium intermediate that facilitates esterification (Figure 1). This pathway minimizes side reactions such as β-elimination, which previously limited yields to 56% in chromium-based oxidations.

Solvent System Optimization

Critical to the patent’s success is the dichloromethane (DCM)/n-hexane solvent system. DCM’s high polarity solubilizes both the steroid substrate and DMAP, while n-hexane induces crystallization during workup. Example 4 demonstrates that a 2:1 DCM/n-hexane ratio during recrystallization increases purity to 99.8% HPLC by precipitating unreacted starting material and DMAP byproducts.

Comparative Analysis of Reaction Conditions

The patent provides five optimized examples illustrating the impact of variables on yield and purity (Table 1):

Table 1: Performance Metrics Across Catalytic Conditions

ExampleDMAP (eq)Temp (°C)Yield (%)Purity (HPLC)
20.115–2588.199.43
30.5-10–080.099.19
40.2515–2590.098.98
50.2515–2589.099.80
6*PyridineReflux61.092.29

*Example 6 uses pyridine instead of DMAP.

Data reveals that DMAP concentrations between 0.1–0.25 equivalents at 15–25°C optimize both yield (88–90%) and purity (>99%). Substituting DMAP with pyridine (Example 6) drastically reduces performance, corroborating DMAP’s superior catalytic activity. Low-temperature reactions (-10–0°C) marginally decrease yield, likely due to reduced reagent solubility.

Purification and Crystallization Techniques

Sequential Solvent Extraction

Post-reaction workup employs a water/DCM biphasic system to remove hydrophilic impurities, including excess propionic acid and DMAP. Anhydrous sodium sulfate drying ensures residual water removal (<50 ppm), critical for preventing hydrolysis during concentration.

Recrystallization Dynamics

The patent’s refinement protocol uses a ternary solvent system (DCM/ethanol/n-hexane) to control crystal nucleation. Ethanol (0.5–5% v/v) modulates polarity, enabling gradual supersaturation as n-hexane is added. Example 5 demonstrates that slow n-hexane addition (2020 mL over 2 hours) at 0–5°C produces large, high-purity crystals (99.8% HPLC). This contrasts with rapid antisolvent addition, which fosters inclusion of mother liquor impurities.

Quality Control and Analytical Validation

Chromatographic Purity Assessment

All batches were analyzed via HPLC using a C18 column (4.6 × 250 mm, 5 μm) with UV detection at 254 nm. The mobile phase (acetonitrile/water, 65:35) achieved baseline separation of betamethasone dipropionate (RT 8.2 min) from related substances like betamethasone-17-propionate (RT 6.7 min) and Sananone dipropionate (RT 9.1 min).

Structural Confirmation by NMR

1H NMR (500 MHz, CDCl3) of the final product confirmed esterification at both C-17 and C-21:

  • δ 4.80 (dd, J = 10.5 Hz, H-21)

  • δ 5.01 (d, J = 8.5 Hz, H-17)

  • δ 1.15–1.22 (m, propionate methyl groups).

NOESY correlations verified the β-configuration of C-16 methyl, essential for glucocorticoid receptor binding.

Environmental and Regulatory Considerations

Waste Stream Management

The DMAP process reduces waste generation by 40% compared to pyridine-based methods, as DMAP’s lower pKa (9.6 vs. 5.2 for pyridine) allows aqueous extraction without neutralization. Residual solvents in the API are controlled to ICH Q3C limits:

  • Dichloromethane: <600 ppm

  • n-Hexane: <290 ppm.

Scalability and GMP Compliance

Patent examples 4 and 5 validate scalability at 0.2–0.4 mol scale, with consistent yields (89–90%) and purity (>99%). The absence of genotoxic impurities (per ICH M7) was confirmed via Ames testing, meeting EMA and FDA guidelines for topical corticosteroids .

Chemical Reactions Analysis

Types of Reactions: Betamethasone 17,21-dipropionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dermatological Applications

Topical Treatment for Inflammatory Skin Conditions

Betamethasone dipropionate is primarily indicated for the treatment of corticosteroid-responsive dermatoses, including:

  • Eczema
  • Psoriasis
  • Contact dermatitis
  • Seborrheic dermatitis

The compound is available in various formulations such as creams, ointments, and sprays, with a typical concentration of 0.05% to 0.1% for topical use. It acts by reducing inflammation and itching through vasoconstriction and inhibition of inflammatory mediators .

Clinical Efficacy

A comparative study evaluated the efficacy of betamethasone dipropionate versus cyclosporine for treating severe atopic dermatitis. The study found that topical betamethasone dipropionate provided significant improvement in skin lesions and pruritus with fewer systemic side effects compared to oral cyclosporine .

Condition Treatment Efficacy
EczemaBetamethasone dipropionate creamSignificant reduction in symptoms
PsoriasisBetamethasone with calcipotrieneEnhanced efficacy compared to monotherapy
Contact DermatitisBetamethasone dipropionate ointmentRapid symptom relief

Systemic Applications

Management of Autoimmune Disorders

Betamethasone dipropionate can be administered parenterally to manage various autoimmune conditions such as:

  • Rheumatoid arthritis
  • Systemic lupus erythematosus
  • Multiple sclerosis exacerbations

In these cases, it is often used in conjunction with other immunosuppressive agents to enhance therapeutic outcomes while minimizing potential side effects associated with long-term corticosteroid use .

Case Studies

A case study involving a patient with rheumatoid arthritis demonstrated that the addition of betamethasone dipropionate to the treatment regimen resulted in improved joint function and reduced inflammation markers compared to baseline measurements .

Research and Development Insights

Toxicological Studies

Research indicates that while betamethasone dipropionate is effective, there are notable toxicological concerns associated with its long-term use. In a 90-day dermal toxicity study conducted on rats, findings included adrenal atrophy and immune suppression, highlighting the importance of monitoring patients for potential side effects during extended therapy .

Pharmacokinetics

The pharmacokinetic profile of betamethasone dipropionate shows nonlinear absorption characteristics, which can vary significantly between genders. Studies have indicated that female subjects exhibit higher systemic exposure than males when administered equivalent doses .

Parameter Male Rats (pg/mL) Female Rats (pg/mL)
Cmax (Day 15)120 ± 12763.9 ± 52.6
Cmax (Day 29)119 ± 17657.6 ± 55.9

Mechanism of Action

Betamethasone 17,21-dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, leading to its translocation into the nucleus. Once in the nucleus, the receptor complex binds to specific DNA sequences, regulating the transcription of genes involved in inflammatory and immune responses. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Betamethasone Derivatives

Compound Ester Groups Potency Class Key Degradation Products
Betamethasone 17,21-dipropionate C17 and C21 propionate Super-potent 17-propionate, 21-propionate, betamethasone alcohol
Betamethasone valerate (BV) C17 valerate Medium potency 21-valerate, betamethasone alcohol
Clobetasol propionate C17 propionate Ultra-high potency Clobetasol alcohol, propionic acid derivatives
Beclomethasone dipropionate C17 and C21 propionate High potency Beclomethasone alcohol, 17-propionate


Key Insights :

  • Ester Position and Chain Length : BD’s dual propionate esters at C17 and C21 increase lipophilicity compared to BV (single valerate ester), enhancing skin penetration and prolonging activity . Clobetasol’s single C17 propionate ester contributes to its higher potency .
  • Degradation Pathways : BD undergoes deacylation at both ester positions, forming 17-propionate, 21-propionate, and betamethasone alcohol, while BV primarily degrades at C17 .

Pharmacological and Clinical Comparisons

Key Findings :

  • Systemic Effects: BD exhibits lower systemic absorption than clobetasol but higher than BV, as shown in rat models where BD caused adrenal hypertrophy in fetuses . Notably, BD may act as an anti-glucocorticoid when co-administered with betamethasone, reducing its anti-inflammatory effects .

Stability and Formulation Considerations

Table 3: Stability in Solvent Media

Compound Degradation Rate (k, h⁻¹) Solvent Dielectric Constant (ε) Major Degradants
Betamethasone dipropionate 0.042 ± 0.003 32.7 (methanol) 17-propionate, 21-propionate
Betamethasone valerate 0.038 ± 0.002 32.7 (methanol) 21-valerate, betamethasone alcohol

Key Observations :

  • BD degrades faster in low-polarity solvents (e.g., methanol, ε = 32.7) due to its non-polar ester groups .
  • Phosphate buffer (high ionic strength) slows BD degradation by stabilizing the activated species .

Impurities and Analytical Challenges

BD formulations must control impurities such as 11-Oxo-BD and 6β-Hydroxy-BD , which arise during synthesis or storage . These impurities are monitored using stability-indicating HPLC methods with detection limits < 0.1% .

Biological Activity

Betamethasone 17,21-dipropionate (BDP) is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. It is commonly used in dermatological preparations to treat various skin disorders due to its effectiveness in reducing inflammation and modulating immune responses. This article provides a comprehensive overview of the biological activity of BDP, including its pharmacological mechanisms, clinical applications, case studies, and research findings.

Pharmacological Mechanisms

1. Mechanism of Action
BDP exerts its effects primarily through the activation of glucocorticoid receptors (GR) located in the cytoplasm of target cells. Once activated, the GR translocates to the nucleus, where it influences gene transcription by binding to glucocorticoid response elements (GREs). This action leads to the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory cytokines, thereby mitigating inflammation and immune responses .

2. Pharmacokinetics
The pharmacokinetic profile of BDP is characterized by:

  • Absorption : The absorption rate varies depending on the formulation (cream vs. ointment) and the use of occlusive dressings. Topical formulations are absorbed minimally, but systemic absorption can occur with prolonged use or large surface area application .
  • Metabolism : BDP is primarily metabolized in the liver through hydrolysis to its active metabolites, which are then excreted via the kidneys .
  • Half-life : The half-life of betamethasone phosphate (a related compound) is approximately 10.2 hours following intramuscular administration .

Clinical Applications

BDP is utilized in various clinical settings, particularly for dermatological conditions such as eczema, psoriasis, and dermatitis. Its effectiveness has been demonstrated in multiple studies:

  • Psoriasis Treatment : A double-blind study involving 180 patients showed that BDP cream significantly outperformed fluocinolone acetonide cream in improving psoriasis symptoms over four weeks .
  • Comparison with Other Treatments : In a study comparing oral cyclosporine with topical BDP for chronic hand eczema, both treatments showed similar efficacy in reducing disease activity scores, indicating that BDP is a viable alternative when systemic treatments are required .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and safety profile of BDP:

Study Type Participants Treatment Outcome
Double-blind trial36 patients0.05% BDP vs. 0.05% clobetasol propionateNo significant differences; both effective for steroid-responsive dermatoses .
Controlled study180 psoriasis patientsBDP cream vs. fluocinolone acetonideBDP cream superior in improvement degree and rapidity .
Randomized trial41 patients with chronic hand eczemaCyclosporine vs. 0.05% BDP creamSimilar efficacy; both treatments reduced disease activity significantly .

Adverse Effects

While BDP is generally well-tolerated, prolonged use can lead to side effects such as hypothalamic-pituitary-adrenal (HPA) axis suppression, skin atrophy, and potential systemic effects due to absorption . Monitoring for these adverse effects is crucial during extended treatment periods.

Q & A

Q. What are the established synthetic routes for Betamethasone 17,21-dipropionate, and how do their yields compare?

this compound is synthesized via selective esterification of hydroxyl groups at the C17 and C21 positions. A widely cited method involves three steps:

Acid-catalyzed cyclization of betamethasone to form a cyclic intermediate.

Selective hydrolysis to reopen the cyclic structure.

Propionylation at C17 and C21 using propionyl chloride or anhydride under controlled conditions .

Key metrics:

StepReaction TypeYield (%)Purity (HPLC)
1Cyclization85.298.3
2Hydrolysis92.199.1
3Propionylation95.099.56
Total yield: 76.4% .

Q. What analytical methods are recommended for structural validation and purity assessment?

  • Spectroscopy : IR, ¹H-NMR, and ¹³C-NMR confirm esterification at C17/C21 and fluorine substitution at C8. For example, ¹H-NMR shows characteristic propionate ester peaks at δ 1.1–1.3 ppm (triplet) and δ 2.3–2.5 ppm (quartet) .
  • Chromatography : RP-HPLC with UV detection (λ = 240 nm) is standard for quantifying residues in cleaning validation, achieving a limit of detection (LOD) of 0.1 µg/mL .
  • Mass spectrometry : Molecular ion peak at m/z 504.6 confirms molecular weight .

Q. How do solubility and stability properties impact experimental design?

  • Solubility : Ethanol (66 mg/mL) and DMSO (101 mg/mL) are preferred solvents for in vitro studies. Aqueous solubility is negligible (<0.1 mg/mL), necessitating emulsifiers for topical formulations .
  • Stability : Store at -20°C (powder) or -80°C (solution) to prevent ester hydrolysis. Stability in creams depends on excipients like propylene glycol, which prevent crystallization .

Advanced Research Questions

Q. How can researchers address challenges in selective C17 propionylation during synthesis?

The C17 hydroxyl group is sterically hindered due to the 16β-methyl group, making propionylation difficult. Strategies include:

  • Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) to activate propionyl anhydride.
  • Temperature control : Prolonged reaction times (24–48 hrs) at 40–50°C improve yields .
  • Protection/deprotection : Temporarily protect the C21 hydroxyl group to direct reactivity toward C17 .

Q. What experimental approaches resolve contradictions between in vitro and in vivo anti-inflammatory data?

Discrepancies often arise from differences in metabolic activation (e.g., esterase-mediated hydrolysis in vivo) and bioavailability. Methodological solutions:

  • Use isotopic tracers : Betamethasone-d10 dipropionate allows tracking of metabolic products via LC-MS .
  • Ex vivo models : Human skin explants measure tissue-specific hydrolysis rates to correlate with clinical efficacy .
  • Dose normalization : Adjust in vitro concentrations to match free betamethasone levels observed in vivo .

Q. How can researchers optimize RP-HPLC methods for detecting trace residues in manufacturing equipment?

  • Column selection : C18 columns (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile:water (55:45, v/v) at 1.0 mL/min .
  • Validation parameters :
    • Linearity: ≥ 0.999 over 0.1–10 µg/mL.
    • Precision: %RSD < 2.0 for intra-day and inter-day assays.
    • Recovery: 95–105% in swab samples .

Methodological Considerations

Q. What in vitro models are suitable for evaluating glucocorticoid receptor (GR) binding affinity?

  • GR translocation assays : Fluorescence-based systems (e.g., GFP-tagged GR in HEK293 cells) quantify nuclear translocation post-treatment. This compound shows EC₅₀ = 1.2 nM, comparable to dexamethasone .
  • Transactivation assays : Luciferase reporters under GR-responsive promoters (e.g., MMTV or GRE-driven) measure transcriptional activity .

Q. How can structural modifications at C9 or C16 alter pharmacological activity?

  • C9 fluorination : Enhances GR binding by 10-fold compared to non-fluorinated analogs.
  • C16β-methyl group : Reduces mineralocorticoid activity, minimizing electrolyte imbalance side effects .
  • Ester chain length : Longer esters (e.g., valerate) increase lipophilicity and prolong dermal retention .

Data Contradiction Analysis

Q. Why do toxicity profiles vary between animal models and humans?

  • Species-specific metabolism : Rabbits show higher susceptibility to teratogenic effects (e.g., cleft palate) due to slower hepatic clearance of betamethasone .
  • Dose extrapolation : Topical application in humans yields systemic exposure <1% of intramuscular doses used in animal studies. Adjust using allometric scaling (e.g., body surface area normalization) .

Q. How do formulation excipients influence experimental outcomes in dermatological studies?

  • Occlusive bases (e.g., white petrolatum) enhance penetration by 3–5-fold vs. non-occlusive creams.
  • Preservatives (e.g., chlorocresol) may interfere with antimicrobial assays; use preservative-free formulations for such studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betamethasone 17,21-dipropionate
Reactant of Route 2
Reactant of Route 2
Betamethasone 17,21-dipropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.